Cas no 2216-12-8 (1-nitro-2-phenoxybenzene)

1-nitro-2-phenoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-nitro-2-phenoxybenzene
- 2-Nitrophenyl phenyl ether
- 2-NITRO DIPHENYLETHER
- 1-(2-nitrophenoxy)benzene
- 1-(phenoxy)-2-nitrobenzene
- 2-Nde
- 2-phenoxynitrobenzene
- Benzene,1-nitro-2-phenoxy
- ETHER,2-NITROPHENYL PHENYL
- Ether,o-nitrophenyl phenyl
- o-Nitrophenyl phenyl ether
- Phenyl o-nitrophenyl ether
- CAA21612
- Ether, 2-nitrodiphenyl,
- 4-06-00-01252 (Beilstein Handbook Reference)
- 2-Nitrodiphenyl ether
- NS00015777
- o-Nitro diphenyl ether
- Ganoderic-acid-G
- QJ69FHE7Y3
- CS-0214719
- EN300-188083
- SR-01000197549-1
- Benzene, 1-nitro-2-phenoxy-
- CHEMBL2270123
- NSC 5419
- UNII-QJ69FHE7Y3
- NSC-5419
- AKOS005215947
- AKOS015912901
- EINECS 218-684-6
- Hydroxy(2-phenoxyphenyl)azane oxide
- 2216-12-8
- MFCD00035744
- 1-nitro-2-phenoxy-benzene
- AS-57610
- ETHER, 2-NITROPHENYL PHENYL
- NSC642583
- BRN 2051914
- AI3-14819
- 2-Nitrophenyl phenyl ether, Selectophore(TM), >=99.0%
- Ether, o-nitrophenyl phenyl
- NSC5419
- NSC-642583
- FT-0613193
- Oprea1_840769
- DTXSID1062259
- Cambridge id 5173109
- SCHEMBL16125392
- J-014559
- SCHEMBL238962
- D97850
- SR-01000197549
- DB-045821
- DB-314220
- DTXCID6036621
-
- MDL: MFCD00035744
- インチ: 1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
- InChIKey: VNHGETRQQSYUGZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
- BRN: 2051914
計算された属性
- せいみつぶんしりょう: 215.05800
- どういたいしつりょう: 215.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.241 g/mL at 20 °C(lit.)
- ふってん: 106-108 °C/0.01 mmHg(lit.)
- フラッシュポイント: 華氏温度:228.2°f
摂氏度:109°c - 屈折率: n20/D 1.600
- PSA: 55.05000
- LogP: 3.91030
- ようかいせい: 未確定
1-nitro-2-phenoxybenzene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 38
- セキュリティの説明: S23-S24/25
- 福カードFコード:9
- RTECS番号:KO2650000
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S23;S26;S36/37/39
1-nitro-2-phenoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB118221-50 g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 50g |
€143.00 | 2023-05-10 | |
Enamine | EN300-188083-0.5g |
1-nitro-2-phenoxybenzene |
2216-12-8 | 83% | 0.5g |
$19.0 | 2023-09-18 | |
eNovation Chemicals LLC | D769260-5g |
2-NITRODIPHENYL ETHER |
2216-12-8 | 99% | 5g |
$140 | 2024-06-07 | |
eNovation Chemicals LLC | D769260-25g |
2-NITRODIPHENYL ETHER |
2216-12-8 | 99% | 25g |
$400 | 2024-06-07 | |
abcr | AB118221-10 g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 10g |
€63.70 | 2023-05-10 | |
abcr | AB118221-250g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 250g |
€535.00 | 2023-09-19 | |
abcr | AB118221-10g |
2-Nitrophenyl phenyl ether, 99%; . |
2216-12-8 | 99% | 10g |
€63.70 | 2023-09-19 | |
Enamine | EN300-188083-1.0g |
1-nitro-2-phenoxybenzene |
2216-12-8 | 83% | 1g |
$19.0 | 2023-06-08 | |
Enamine | EN300-188083-2.5g |
1-nitro-2-phenoxybenzene |
2216-12-8 | 83% | 2.5g |
$20.0 | 2023-09-18 | |
Enamine | EN300-188083-5.0g |
1-nitro-2-phenoxybenzene |
2216-12-8 | 83% | 5g |
$22.0 | 2023-06-08 |
1-nitro-2-phenoxybenzene 関連文献
-
1. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophilesFrancesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659
-
Y. P. Feng,G. Goodlet,N. K. Harris,M. M. Islam,G. J. Moody,J. D. R. Thomas Analyst 1991 116 469
-
Hamilton McCombie,William George Macmillan,Harold Archibald Scarborough J. Chem. Soc. 1931 529
-
4. CLI.—The bromination of 2-nitro- and 2-acetamido-diphenyl etherHamilton McCombie,William George Macmillan,Harold Archibald Scarborough J. Chem. Soc. 1930 1202
-
5. CXLI.—The scission of diaryl ethers and related compounds by means of piperidine. Part IV. Elimination of halogen atoms and scission reactions during substitution processesDorothy Lilian Fox,Eustace Ebenezer Turner J. Chem. Soc. 1930 1115
-
F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61
-
P. H. V. Alexander,G. J. Moody,J. D. R. Thomas Analyst 1987 112 113
-
8. Research progress in electroanalytical techniques for determination of antimalarial drugs in pharmaceutical and biological samplesNeeta Thapliyal,Tirivashe E. Chiwunze,Rajshekhar Karpoormath,Rajendra N. Goyal,Harun Patel,Srinivasulu Cherukupalli RSC Adv. 2016 6 57580
-
A. M. Y. Jaber,G. J. Moody,J. D. R. Thomas Analyst 1977 102 943
-
P. H. V. Alexander,G. J. Moody,J. D. R. Thomas,B. J. Birch Analyst 1987 112 849
1-nitro-2-phenoxybenzeneに関する追加情報
Professional Introduction to 1-Nitro-2-phenoxybenzene (CAS No: 2216-12-8)
1-Nitro-2-phenoxybenzene, with the chemical formula C₆H₅NO₃, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 2216-12-8, has garnered attention in the scientific community due to its versatile applications and structural properties. The nitro and phenoxy functional groups present in its molecular framework contribute to its reactivity, making it a valuable precursor in the development of various chemical derivatives.
The synthesis of 1-nitro-2-phenoxybenzene typically involves nitration and etherification processes, which are well-documented in organic chemistry literature. The nitration step introduces the nitro group at the ortho position relative to the phenoxy substituent, a critical aspect that influences its subsequent reactivity. Recent advancements in green chemistry have led to the exploration of more sustainable methods for producing this compound, reducing reliance on traditional hazardous reagents and improving overall environmental compatibility.
In the realm of pharmaceutical applications, 1-nitro-2-phenoxybenzene has been investigated for its potential role as a building block in drug discovery. Its aromatic structure allows for modifications that can enhance binding affinity to biological targets. For instance, studies have explored its derivatives as intermediates in the synthesis of antiviral and anti-inflammatory agents. The nitro group, being electron-withdrawing, can modulate the electronic properties of the molecule, influencing its pharmacokinetic behavior.
One of the most intriguing aspects of 1-nitro-2-phenoxybenzene is its utility in material science. Researchers have leveraged its structural features to develop novel polymers and coatings with enhanced thermal stability and chemical resistance. The phenoxy group, known for its hydrophobic properties, contributes to water repellency, making it suitable for applications in protective coatings and adhesives. Additionally, the nitro group can serve as a handle for further functionalization, enabling the creation of complex materials with tailored properties.
Recent research breakthroughs have highlighted the compound's role in catalysis. 1-Nitro-2-phenoxybenzene has been employed as a ligand or co-catalyst in various organic transformations, including cross-coupling reactions and oxidation processes. Its ability to stabilize reactive intermediates has improved reaction yields and selectivity, underscoring its importance in fine chemical synthesis. These findings have opened new avenues for optimizing industrial processes that rely on such intermediates.
The toxicological profile of 1-nitro-2-phenoxybenzene is another critical area of study. While it is not classified as a hazardous substance under standard regulatory frameworks, understanding its metabolic pathways and potential health effects is essential for safe handling. Computational modeling has played a significant role in predicting toxicological outcomes, allowing researchers to design experiments with greater precision and safety. These efforts align with global initiatives to promote responsible chemical management.
In conclusion, 1-nitro-2-phenoxybenzene (CAS No: 2216-12-8) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable asset in pharmaceutical development, material science, and catalysis. As research continues to uncover new possibilities for this compound, it is expected to remain a cornerstone in advanced chemical synthesis and innovation.
2216-12-8 (1-nitro-2-phenoxybenzene) 関連製品
- 6313-37-7(2,5-Dimethoxy-4-nitroaniline)
- 577-72-0(4-Methoxy-3-nitroaniline)
- 4920-84-7(2,4-Dimethoxy-1-nitrobenzene)
- 99-59-2(2-Methoxy-5-nitroaniline)
- 16292-95-8(3-Methoxy-4-nitrophenol)
- 14227-18-0(1,3,5-Trimethoxy-2-nitrobenzene)
- 1568-70-3(4-Methoxy-2-nitrophenol)
- 15174-02-4(4-Methoxy-3-nitrophenol)
- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)



